N-methyl-3-thiophen-2-ylpropan-1-amine
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Overview
Description
N-methyl-3-thiophen-2-ylpropan-1-amine is an organic compound that features a thiophene ring, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize N-methyl-3-thiophen-2-ylpropan-1-amine involves the Grignard reaction. This process typically starts with the formation of a Grignard reagent from thiophene and an alkyl halide, followed by a reaction with formaldehyde to introduce the propan-1-amine group.
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Reductive Amination: : Another method involves the reductive amination of 3-thiophen-2-ylpropanal with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-methyl-3-thiophen-2-ylpropan-1-amine can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced to form various derivatives, such as N-methyl-3-thiophen-2-ylpropan-1-ol, using reducing agents like lithium aluminum hydride.
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Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: N-methyl-3-thiophen-2-ylpropan-1-ol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-3-thiophen-2-ylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
This compound has potential applications in medicinal chemistry as a precursor to pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as acting as neurotransmitter modulators or enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-3-thiophen-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-thiophen-3-ylpropan-1-amine: Similar structure but with the thiophene ring attached at a different position.
N-methyl-3-furan-2-ylpropan-1-amine: Contains a furan ring instead of a thiophene ring.
N-methyl-3-pyridin-2-ylpropan-1-amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-methyl-3-thiophen-2-ylpropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for creating compounds with specific biological activities and material properties.
Properties
Molecular Formula |
C8H13NS |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
UNUUERBHCKDOEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CS1 |
Origin of Product |
United States |
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